molecular formula C17H18ClN3O2 B3020554 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380011-05-0

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B3020554
CAS No.: 2380011-05-0
M. Wt: 331.8
InChI Key: FNEUQABOYYRPRL-UHFFFAOYSA-N
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Description

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a chlorobenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a piperidine ring, a pyrimidine ring, and a chlorobenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-5-2-1-4-14(15)16(22)21-10-6-13(7-11-21)12-23-17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUQABOYYRPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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